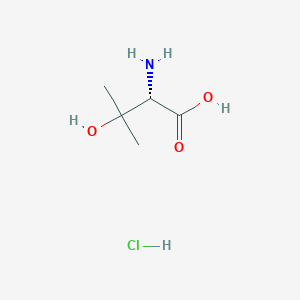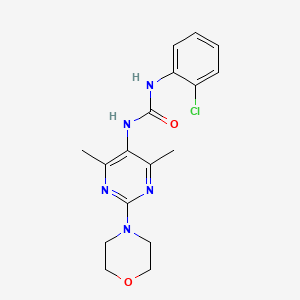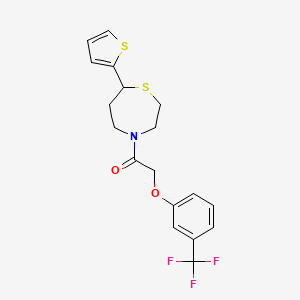![molecular formula C20H18ClN5OS B2664797 N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1203345-59-8](/img/structure/B2664797.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a pyrazole, a pyridine, a chlorobenzothiazole, and an amide group . Compounds with these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are usually synthesized by coupling reactions . The starting materials could include 4-chlorobenzo[d]thiazol-2-amine, 1-isopropyl-1H-pyrazole-3-carboxylic acid, and 2-pyridinemethanamine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the chlorobenzothiazole group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in water .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimycobacterial Activity : Studies have demonstrated that certain compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide exhibit significant antimycobacterial activities. These compounds, when synthesized with specific substitutions, were tested against Mycobacterium tuberculosis and showed varying degrees of potency, offering a promising avenue for developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
- Antifungal and Insecticidal Activities : Derivatives of similar compounds have been synthesized and evaluated for their antifungal and insecticidal activities. Research indicates that these compounds can be effective against certain strains of fungi and pests, contributing to the development of new fungicidal and insecticidal agents (Zhu et al., 2014).
Anticancer Properties
- Anti-5-Lipoxygenase Agents : A novel series of derivatives was synthesized and assessed for its anticancer and anti-5-lipoxygenase activities. This line of research suggests potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antiviral Activities
- Antiviral against Tobacco Mosaic Virus : Certain derivatives have been identified with good antiviral activities against the tobacco mosaic virus, demonstrating the potential for these compounds to serve as basis for developing new antiviral agents (Li et al., 2015).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonists : The compound and its derivatives have been explored for their interactions with the CB1 cannabinoid receptor. These studies provide valuable insights into the molecular mechanisms underlying the antagonistic effects on cannabinoid receptors, paving the way for the development of drugs targeting cannabinoid-related disorders (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-13(2)26-11-9-16(24-26)19(27)25(12-14-6-3-4-10-22-14)20-23-18-15(21)7-5-8-17(18)28-20/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUODTLVVMPBCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2664717.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664722.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2664725.png)





